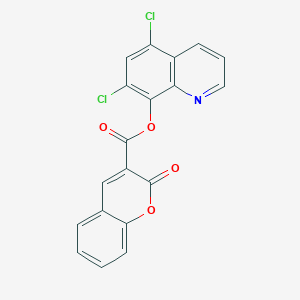
(5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate
描述
(5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate: is a chemical compound that combines a quinoline derivative with a chromene structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate typically involves the reaction of 5,7-dichloroquinoline with 2-oxochromene-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions may include refluxing in an appropriate solvent such as dichloromethane or toluene, with the addition of a dehydrating agent like thionyl chloride to promote the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene structure, potentially converting it to a hydroxyl group.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: In biological research, (5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. Research is ongoing to determine its efficacy and safety in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, making it valuable in the fields of electronics and photonics.
作用机制
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes, which is particularly useful in anticancer applications. Additionally, the compound can inhibit certain enzymes, leading to the disruption of metabolic pathways essential for cell survival.
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Coumarin: A compound with a chromene structure, known for its anticoagulant properties.
Quinoline N-oxide: An oxidized derivative of quinoline with antimicrobial activity.
Uniqueness: (5,7-Dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate is unique due to the combination of the quinoline and chromene structures, which imparts distinct chemical and biological properties
属性
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9Cl2NO4/c20-13-9-14(21)17(16-11(13)5-3-7-22-16)26-19(24)12-8-10-4-1-2-6-15(10)25-18(12)23/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHLNWCLNZWJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B3594992.png)
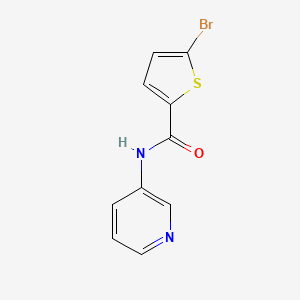
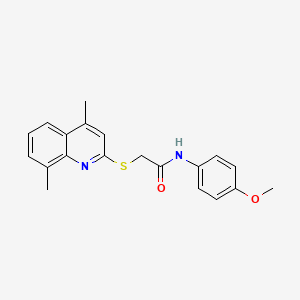
![N-[4-(azepan-1-ylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B3595007.png)
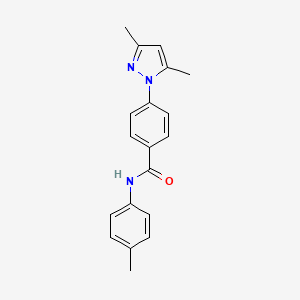
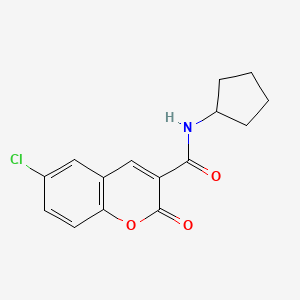
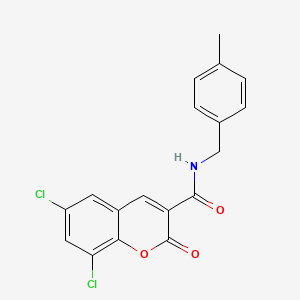

![[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B3595025.png)
![N-[(2-chlorophenyl)methyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3595062.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B3595069.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)propanamide](/img/structure/B3595080.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B3595082.png)
